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molecular formula C14H16ClN5O B8401105 2-chloro-4-(N-methyl-N-phenylamino)-6-morpholino-1,3,5-triazine

2-chloro-4-(N-methyl-N-phenylamino)-6-morpholino-1,3,5-triazine

Cat. No. B8401105
M. Wt: 305.76 g/mol
InChI Key: DWNPLVHFFGJMFJ-UHFFFAOYSA-N
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Patent
US05489591

Procedure details

The obtained 2-chloro-4-(N-methyl-N-phenylamino)-6-morpholino-1,3,5-triazine (135 mg, 0.457 mmol) was dissolved in DMF (5 ml), added with sodium hydroxide (19.2 mg, 0.480 mmol) and imidazole (32.7 mg, 0.480 mmol) and stirred at 110° C.-120° C. for 5 hours. After allowing to cool to room temperature, the solvent was removed under reduced pressure. The residue was added with ethyl acetate and water, and then shaken for mixing. The organic layer was separated from the mixture, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography, using dichloromethane and methanol (20:1) as eluant, to obtain 71.3 mg (yield: 52.8%) of the titled compound as colorless crystals.
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
19.2 mg
Type
reactant
Reaction Step Two
Quantity
32.7 mg
Type
reactant
Reaction Step Two
Yield
52.8%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([N:8]([CH3:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:5]=[C:4]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[N:3]=1.[OH-].[Na+].[NH:24]1[CH:28]=[CH:27][N:26]=[CH:25]1>CN(C=O)C>[N:24]1([C:2]2[N:7]=[C:6]([N:8]([CH3:15])[C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[N:5]=[C:4]([N:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)[N:3]=2)[CH:28]=[CH:27][N:26]=[CH:25]1 |f:1.2|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
ClC1=NC(=NC(=N1)N(C1=CC=CC=C1)C)N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.2 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32.7 mg
Type
reactant
Smiles
N1C=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 110° C.-120° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with ethyl acetate and water
STIRRING
Type
STIRRING
Details
shaken
ADDITION
Type
ADDITION
Details
for mixing
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the mixture
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1(C=NC=C1)C1=NC(=NC(=N1)N(C1=CC=CC=C1)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 71.3 mg
YIELD: PERCENTYIELD 52.8%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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